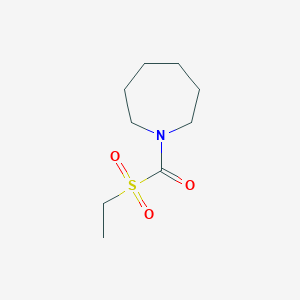
Molinate-sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Molinate-sulfone can be synthesized through the oxidation of molinate using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst . The reaction conditions typically include a controlled temperature and pH to ensure the complete conversion of molinate to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Molinate-sulfone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and other higher oxidation states.
Reduction: Reduction reactions can convert this compound back to its parent compound, molinate.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Molinate-sulfone has several applications in scientific research:
Mécanisme D'action
Molinate-sulfone exerts its effects primarily through the inhibition of aldehyde dehydrogenase (ALDH). It covalently modifies the cysteine residues in the active site of the enzyme, leading to irreversible inhibition . This inhibition affects the metabolism of aldehydes, which can have various physiological and toxicological consequences .
Comparaison Avec Des Composés Similaires
Similar Compounds
Molinate: The parent compound of molinate-sulfone, used as a herbicide.
Molinate-sulfoxide: Another metabolite of molinate, with similar inhibitory effects on enzymes.
Other Thiocarbamates: Compounds like EPTC and pebulate, which share similar herbicidal properties.
Uniqueness
This compound is unique in its potent inhibitory effects on ALDH compared to its parent compound and other metabolites . Its ability to covalently modify enzyme active sites makes it a valuable tool in biochemical research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H17NO3S |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
azepan-1-yl(ethylsulfonyl)methanone |
InChI |
InChI=1S/C9H17NO3S/c1-2-14(12,13)9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 |
Clé InChI |
YDGVBAZMNPWLGE-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C(=O)N1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















